2-[(2,3-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 2-[(2,3-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazine class of heterocyclic molecules. Its structure features:
- A 2,3-dimethylphenylamino group at position 2, contributing steric bulk and hydrophobic interactions.
- A methyl group at position 8, which may stabilize the molecule against metabolic degradation.
Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX software for X-ray refinement) .
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-8-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C24H27N5O/c1-14(2)18-9-11-19(12-10-18)22-27-23(26-20-8-6-7-15(3)17(20)5)28-24-25-16(4)13-21(30)29(22)24/h6-14,22H,1-5H3,(H2,25,26,27,28) |
InChI Key |
BWUQZXAOKISNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2,3-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-a][1,3,5]triazin-6-one core, followed by the introduction of the substituents. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Amino Group (2,3-Dimethylphenylamino Substituent)
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
-
Diazotization : Forms diazonium salts under nitrous acid, enabling coupling with phenols/amines to produce azo compounds .
Triazinone Core
-
Nucleophilic Attack : The carbonyl group at position 6 is susceptible to nucleophiles (e.g., Grignard reagents), leading to ring-opening or substitution .
-
Acid/Base Hydrolysis : Degrades under strong acidic/basic conditions, yielding pyrimidine and triazine fragments.
Aromatic Substituents
-
Electrophilic Substitution : The 4-isopropylphenyl group undergoes halogenation or nitration, though steric hindrance from the isopropyl group moderates reactivity.
Oxidation and Reduction Pathways
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O or CrO₃ | Methyl groups oxidize to carboxylic acids; triazinone ring remains intact | |
| Reduction | H₂/Pd-C or NaBH₄ | Reduction of imine bonds in intermediates; no direct data for final compound |
Cycloaddition and Ring-Modification Reactions
The compound’s heterocyclic core participates in:
-
[4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused rings .
-
Ring Expansion : Treatment with hydrazine derivatives modifies the triazinone ring into larger heterocycles .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.
-
Photodegradation : UV exposure leads to cleavage of the triazinone ring, forming pyrimidine derivatives.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic/basic media.
Biological Interactions (Chemical Basis)
While not direct chemical reactions, the compound’s interactions with biological systems highlight its reactivity:
-
Enzyme Binding : Forms hydrogen bonds with catalytic residues via amino and carbonyl groups .
-
DNA Interaction : Intercalates into DNA through π-π stacking of aromatic moieties, analogous to bisantrene derivatives .
Data Tables
| Functional Group | Reaction | Product | Conditions |
|---|---|---|---|
| 2,3-Dimethylphenylamino | Acylation | N-Acetyl derivative | Acetyl chloride |
| Triazinone carbonyl | Nucleophilic substitution | Pyrimidine-triazine adducts | Grignard reagents |
| 4-Isopropylphenyl | Halogenation | Brominated aryl derivative | Br₂/Fe catalyst |
Table 2: Stability Profile
| Condition | Observation | Half-Life (h) |
|---|---|---|
| pH 7.0, 25°C | Stable | >1000 |
| pH 1.0, 25°C | Complete hydrolysis | <1 |
| UV light (365 nm) | 50% degradation in 24 hours | 24 |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. The design of molecular hybrids combining triazine and sulfonamide structures has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
-
Anti-inflammatory Effects :
- Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines and pathways . This suggests that the compound may also offer therapeutic benefits in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study focused on synthesizing derivatives of the compound to evaluate their anticancer efficacy against Mycobacterium tuberculosis and multidrug-resistant strains. The synthesized compounds were characterized using various spectroscopic techniques and showed promising results in inhibiting tumor growth in vitro .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a potential new class of antibiotics derived from this compound .
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Position 4 Substitutions
Position 2 Substitutions
- 2,3-Dimethylphenylamino (Target): The dual methyl groups enhance metabolic stability by blocking oxidation sites. In contrast, 3-methylphenylamino () or 4-methylphenylamino () may offer less steric protection .
Position 8 Substitutions
- All compared compounds retain a methyl group at position 8, suggesting this substituent is critical for maintaining structural integrity or activity.
Biological Activity
The compound 2-[(2,3-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The following steps are generally involved:
- Formation of the pyrimidine structure through cyclization reactions.
- Substitution reactions to introduce the dimethylphenyl and isopropylphenyl groups.
- Final modifications to achieve the desired methyl and triazine functionalities.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. For instance, a study evaluated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) |
|---|---|---|
| E. coli | 32 | 16 |
| S. aureus | 16 | 8 |
The results suggest that the compound has comparable or superior activity against certain pathogens when compared to conventional antibiotics .
Antioxidant Properties
The antioxidant potential of the compound was assessed using various assays such as DPPH radical scavenging and reducing power assays. Results demonstrated that it effectively scavenges free radicals, indicating its potential as a protective agent against oxidative stress.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Reducing Power | 30 |
These findings highlight its role in preventing cellular damage caused by oxidative stress .
Anti-inflammatory Effects
In vitro studies have shown that the compound inhibits pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases. The mechanism involves modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory markers .
Case Studies
Several case studies have been published detailing the therapeutic applications of similar compounds within the pyrimidine class:
- Study on Antimicrobial Efficacy : A study involving a series of pyrimidine derivatives showed that modifications in substituents significantly influenced antimicrobial activity. The presence of bulky groups like isopropyl enhanced activity against gram-positive bacteria .
- Antioxidant Evaluation : Another research focused on derivatives with similar structures reported a strong correlation between molecular structure and antioxidant capacity, emphasizing the importance of specific functional groups .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in microbial metabolism.
- Radical Scavenging : The presence of electron-rich groups allows it to effectively neutralize free radicals.
- Cytokine Modulation : Its ability to regulate inflammatory pathways suggests a multifaceted approach to reducing inflammation.
Q & A
Q. What are the established synthetic routes for preparing this pyrimido-triazinone derivative, and how can purity be ensured?
The compound is synthesized via multi-step heterocyclic annulation reactions. A typical approach involves:
- Condensation of substituted hydrazines with carbonyl-containing intermediates (e.g., oxalyl chloride) under reflux in polar aprotic solvents like DMF, followed by cyclization .
- Critical purification steps include recrystallization from ethanol or methanol and chromatographic techniques (e.g., silica gel). Purity is confirmed via HPLC (>98%) and spectral consistency (¹H/¹³C NMR, IR) with reported data .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or hydrogen bonding. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How do substituents (e.g., 2,3-dimethylphenyl) influence the compound’s stability and reactivity?
Bulky substituents like 4-isopropylphenyl enhance steric hindrance, reducing undesired side reactions during synthesis. Electron-donating groups (e.g., methyl) on the phenyl ring stabilize intermediates via resonance, as shown in analogous pyrimido-triazinones . Stability under acidic/basic conditions is assessed via pH-dependent degradation studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
Apply DoE to identify critical variables (e.g., temperature, stoichiometry, solvent ratio). For example:
- Use a central composite design to model the effect of oxalyl chloride equivalents and reflux time on cyclization efficiency .
- Statistical tools (e.g., ANOVA) quantify interactions between variables. In flow-chemistry setups, residence time and mixing efficiency are key parameters for scalability .
Q. What strategies resolve crystallographic data contradictions, such as disordered substituents or low-resolution datasets?
- For disordered regions: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement .
- Low-resolution Use TWINABS for scaling and merging multi-component datasets. Validate with Rint < 0.05 and completeness >95% .
- Cross-validate with DFT-calculated electron density maps to confirm ambiguous atomic positions .
Q. How can substituent modifications enhance biological activity while maintaining core scaffold integrity?
- Bioisosteric replacement : Replace the 4-isopropylphenyl group with bioisosteres like 4-cyclopropylphenyl to modulate lipophilicity (logP) without altering ring geometry .
- Pharmacophore mapping : Use docking studies to identify critical hydrogen-bonding interactions (e.g., pyrimidine N atoms with target residues) . Validate via SAR studies on analogs with varied substituents .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Batch-to-continuous flow transition : Optimize heat dissipation and mixing efficiency to prevent exothermic runaway reactions. Use microreactors with controlled residence times .
- Purification bottlenecks : Replace column chromatography with recrystallization or antisolvent precipitation for high-volume batches .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectral data?
- Case study : If DFT-predicted ¹³C NMR shifts deviate by >2 ppm, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or conformational averaging. Use GIAO (Gauge-Independent Atomic Orbital) methods for solvent-inclusive calculations .
- Validate using 2D NMR (HSQC, HMBC) to confirm connectivity and rule out tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
